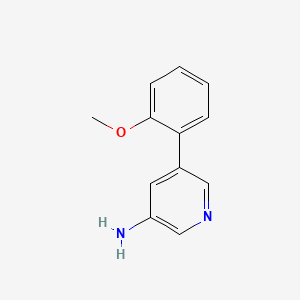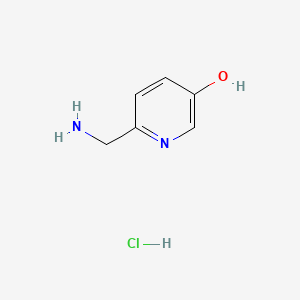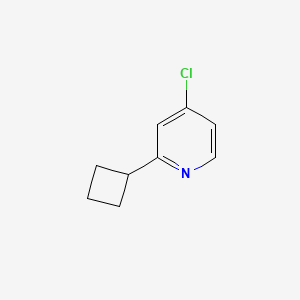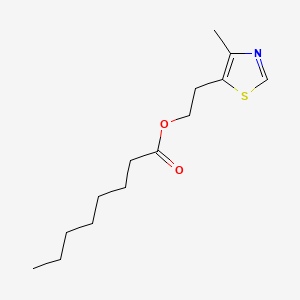
1,1-DIMETHYLHYDRAZINE-D8 DCL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylhydrazine, often referred to as unsymmetrical dimethylhydrazine (UDMH), is a member of the hydrazine family . It is a highly toxic compound used in rocket fuels . The compound is colorless and has an odor similar to ammonia or fish .
Synthesis Analysis
The synthesis of UDMH was first reported by Australian chemist Henry H. Hatt in 1936 . He treated dimethylamine with nitric acid to produce the N-nitroso derivative, which was then reduced with zinc to form UDMH, isolated as the salt . Another method involves treating acetylhydrazine with formaldehyde and hydrogen to form a dimethyl derivative, which is then hydrolyzed to produce UDMH .Molecular Structure Analysis
The molecular formula of 1,1-dimethylhydrazine is C2H8N2 . The molecular weight is 60.0983 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reactions of 1,1-dimethylhydrazine with 2,3,5-triphenyl-2H-tetrazolium and 2,5-diphenyl-3-(4-nitrophenyl)-2H-tetrazolium chlorides have been studied to develop new chromogenic indicators for the detection of 1,1-dimethylhydrazine .Physical And Chemical Properties Analysis
1,1-Dimethylhydrazine is a colorless liquid with an ammonia- or fish-like odor . It has a boiling point of 147°F and a freezing point of -72°F . The vapor pressure is 103 mmHg and the specific gravity is 0.79 .Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,1-DIMETHYLHYDRAZINE-D8 DCL involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "Dimethylhydrazine-D8", "Deuterium oxide", "Hydrochloric acid", "Sodium nitrite", "Sodium chloride", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve dimethylhydrazine-D8 in deuterium oxide", "Step 2: Add hydrochloric acid to the solution and mix thoroughly", "Step 3: Slowly add sodium nitrite to the solution while stirring continuously", "Step 4: Maintain the temperature of the solution at 0-5°C", "Step 5: After the addition of sodium nitrite, maintain the temperature for 10-15 minutes", "Step 6: Add sodium chloride to the solution and stir for 5 minutes", "Step 7: Add sodium hydroxide to the solution to adjust the pH to 9-10", "Step 8: Extract the solution with an organic solvent", "Step 9: Dry the organic layer over anhydrous sodium sulfate", "Step 10: Evaporate the solvent under reduced pressure to obtain 1,1-DIMETHYLHYDRAZINE-D8 DCL" ] } | |
Número CAS |
1219802-85-3 |
Nombre del producto |
1,1-DIMETHYLHYDRAZINE-D8 DCL |
Fórmula molecular |
C2H9ClN2 |
Peso molecular |
105.613 |
InChI |
InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H/i1D3,2D3;/hD3 |
Clave InChI |
VFQADAFGYKTPSH-RAJXCQGESA-N |
SMILES |
CN(C)N.Cl |
Sinónimos |
1,1-DIMETHYLHYDRAZINE-D8 DCL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B595334.png)





![1,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B595343.png)

![Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B595346.png)


![(9H-Fluoren-9-yl)methyl {[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B595352.png)
